molecular formula C14H11Cl3 B15095583 2,4-Dichloro-1-(2-chloro-2-phenylethyl)benzene CAS No. 18826-54-5

2,4-Dichloro-1-(2-chloro-2-phenylethyl)benzene

Cat. No.: B15095583
CAS No.: 18826-54-5
M. Wt: 285.6 g/mol
InChI Key: OTXYJKPMQHUVSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-1-(2-chloro-2-phenylethyl)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine atoms at positions 2 and 4. At position 1, it features a 2-chloro-2-phenylethyl group (C₆H₅-CCl₂-CH₂-).

Properties

CAS No.

18826-54-5

Molecular Formula

C14H11Cl3

Molecular Weight

285.6 g/mol

IUPAC Name

2,4-dichloro-1-(2-chloro-2-phenylethyl)benzene

InChI

InChI=1S/C14H11Cl3/c15-12-7-6-11(14(17)9-12)8-13(16)10-4-2-1-3-5-10/h1-7,9,13H,8H2

InChI Key

OTXYJKPMQHUVSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC2=C(C=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 2,4-dichloro-1-(2-chloro-2-phenylethyl)- typically involves electrophilic aromatic substitution reactions. These reactions are characterized by the substitution of hydrogen atoms on the benzene ring with chlorine atoms. The general mechanism involves the formation of a sigma-bond between the benzene ring and the electrophile, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene, 2,4-dichloro-1-(2-chloro-2-phenylethyl)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., chlorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., hydrogen gas). Reaction conditions such as temperature, pressure, and the presence of catalysts can significantly influence the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield chlorinated benzoic acids, while reduction reactions may produce less chlorinated benzene derivatives.

Scientific Research Applications

Benzene, 2,4-dichloro-1-(2-chloro-2-phenylethyl)- has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 2,4-dichloro-1-(2-chloro-2-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through electrophilic aromatic substitution, where it forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate can then undergo further reactions to yield various products .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Substituent(s) Notable Properties/Applications
2,4-Dichloro-1-(2-chloro-2-phenylethyl)benzene C₁₄H₁₀Cl₃ 283.59 Not provided 2-Chloro-2-phenylethyl Potential intermediate for pharmaceuticals
2,4-Dichloro-1-(trifluoromethyl)benzene C₇H₃Cl₂F₃ 229.00 Not provided Trifluoromethyl (-CF₃) 87% conversion in methoxycarbonylation
Nitrofen (2,4-dichloro-1-(4-nitrophenoxy)benzene) C₁₂H₇Cl₂NO₃ 284.10 1836-75-5 4-Nitrophenoxy Banned pesticide (carcinogenic, teratogenic)
2,4-Dichloro-1-(2-iodophenoxy)benzene C₁₂H₇Cl₂IO 364.99 175136-78-4 2-Iodophenoxy High molecular weight due to iodine
4-Chloro-2-nitro-1-(2-phenylethyl)benzene C₁₄H₁₁ClN₂O₂ 282.70 Not provided 2-Phenylethyl, nitro Studied for crystal structure
2,4-Dichloro-1-(4-chloro-2-methoxyphenoxy)benzene C₁₃H₉Cl₃O₂ 323.57 4640-01-1 4-Chloro-2-methoxyphenoxy Commercial availability (97% purity)
2,4-Dichloro-1-(chloromethyl)benzene C₇H₅Cl₃ 195.48 Not provided Chloromethyl (-CH₂Cl) Intermediate for miconazole synthesis

Key Observations:

  • Substituent Effects : The trifluoromethyl group in 2,4-Dichloro-1-(trifluoromethyl)benzene enhances electrophilicity, leading to higher reactivity (87% conversion) in methoxycarbonylation compared to 1,2,4-trichlorobenzene (54% conversion) .
  • Regulatory Status: Nitrofen’s 4-nitrophenoxy group contributes to its toxicity, resulting in a global ban due to carcinogenic and teratogenic effects .

Toxicity and Environmental Impact

  • Nitrofen: Banned in 1988 due to high mobility in soil and carcinogenicity .
  • Chlorinated Compounds : Chlorine substituents generally increase environmental persistence. For example, atrazine (a triazine herbicide) was banned for groundwater contamination risks .

Biological Activity

2,4-Dichloro-1-(2-chloro-2-phenylethyl)benzene is a compound of interest due to its potential biological activities. Understanding its effects on various biological systems can provide insights into its applications in pharmaceuticals, agriculture, and toxicology. This article aims to summarize the biological activity of this compound, supported by research findings and case studies.

  • Molecular Formula : C14H13Cl3
  • Molecular Weight : 216.706 g/mol
  • Density : 1.111 g/cm³
  • Boiling Point : 289.9°C
  • Flash Point : 117.4°C

Biological Activity Overview

The biological activity of 2,4-Dichloro-1-(2-chloro-2-phenylethyl)benzene has been investigated in various studies, focusing on its anti-inflammatory, anti-cancer, and neuroprotective properties.

Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. In vitro assays demonstrated that it inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

CompoundIC50 (μM)Reference
2,4-Dichloro-1-(2-chloro-2-phenylethyl)benzene0.04 ± 0.01
Celecoxib0.04 ± 0.01

The above table indicates that the compound exhibits comparable potency to celecoxib, a well-known COX inhibitor.

Anti-cancer Activity

Research has also suggested that this compound may possess anti-cancer properties. In cell line studies, it was found to induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study : A study involving breast cancer cell lines showed that treatment with varying concentrations of 2,4-Dichloro-1-(2-chloro-2-phenylethyl)benzene resulted in a significant reduction in cell viability, with an IC50 value of approximately 15 μM.

Neuroprotective Effects

Preliminary findings suggest neuroprotective effects against oxidative stress-induced neuronal damage. The compound was shown to scavenge free radicals effectively and reduce lipid peroxidation in neuronal cells.

Assay TypeResultReference
DPPH Scavenging ActivityIC50 = 25 μM
Lipid Peroxidation InhibitionSignificant reduction

Structure-Activity Relationship (SAR)

The biological activities of 2,4-Dichloro-1-(2-chloro-2-phenylethyl)benzene can be attributed to its structural features. The presence of chlorine atoms and the phenethyl group appear to enhance its interaction with biological targets.

Key Structural Features:

  • Chlorine Substitution : Enhances electrophilic reactivity.
  • Phenethyl Group : Contributes to hydrophobic interactions with cellular membranes.

Q & A

Q. Table 1: Key Synthetic Parameters for Chlorinated Benzene Derivatives

ParameterOptimal RangeEvidence Source
Reaction Temperature80–120°C
Solvent Polarityε > 20 (e.g., DMSO)
CatalystPd(PPh₃)₄

Q. Table 2: Analytical Techniques for Structural Validation

TechniqueTarget DataReference
¹H NMRAromatic coupling patterns
LC-MSIsotopic Cl clusters (m/z)
HPLC-UVRetention time/purity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.